beta-Ethoxychalcone

Description

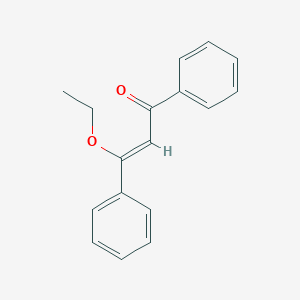

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-ethoxy-1,3-diphenylprop-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O2/c1-2-19-17(15-11-7-4-8-12-15)13-16(18)14-9-5-3-6-10-14/h3-13H,2H2,1H3/b17-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMWQGXUAHMDHHZ-LGMDPLHJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=CC(=O)C1=CC=CC=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO/C(=C\C(=O)C1=CC=CC=C1)/C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1907-69-3 | |

| Record name | beta-Ethoxychalcone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001907693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC150186 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150186 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthetic Methodologies for Beta Ethoxychalcone and Its Derivatives

Derivatization Strategies for Structural Modification

Chalcones serve as valuable scaffolds for generating diverse heterocyclic compounds and functionalized molecules. The presence of the reactive enone system allows for various chemical transformations, leading to a wide range of derivatives with potentially altered properties. The Claisen-Schmidt condensation, typically involving an aromatic aldehyde and an acetophenone (B1666503) derivative in the presence of a base (e.g., NaOH, KOH) or acid catalyst, is the primary method for synthesizing chalcones mdpi.comnih.govscielo.brnih.govnih.govbamu.ac.inthepharmajournal.comacs.orgnih.govmdpi.comderpharmachemica.comipb.ptscielo.brjetir.org. Ethoxy substituents can be present on either the aldehyde or the acetophenone precursor, or both, to yield ethoxy-substituted chalcones nih.govscielo.brnih.gov.

Incorporation of Heterocyclic Moieties

Chalcones are well-established precursors for the synthesis of various heterocyclic systems. The reaction of chalcones with different nucleophiles and cyclizing agents allows for the introduction of diverse heterocyclic rings. For instance, reaction with hydrazine (B178648) derivatives can lead to pyrazolines, while reactions with hydroxylamine (B1172632) can yield isoxazoles scielo.brresearchgate.netorientjchem.orgresearchgate.net. Furthermore, chalcones can be transformed into pyridine (B92270) derivatives through reactions with reagents like malononitrile (B47326) in the presence of ammonium (B1175870) acetate (B1210297) or other bases researchgate.netaaru.edu.joresearchgate.net. Studies have also explored the synthesis of pyrimidines from chalcones and guanidine (B92328) nitrate (B79036) humanjournals.com.

Table 1: Synthesis of Heterocyclic Derivatives from Chalcones

| Heterocyclic System | Reactants | Conditions | References |

| Pyrazoline | Chalcone (B49325), Hydrazine hydrate (B1144303) | Refluxing in ethanol (B145695) with acetic acid catalyst | ipb.ptscielo.brresearchgate.netorientjchem.orgresearchgate.netdergipark.org.trjrespharm.comcore.ac.ukresearchgate.net |

| Isoxazole | Chalcone, Hydroxylamine hydrochloride | Refluxing in ethanol with aqueous sodium hydroxide (B78521) | researchgate.netorientjchem.orgresearchgate.net |

| Pyridine | Chalcone, Malononitrile | Refluxing in pyridine with ammonium acetate or sodium hydroxide | researchgate.netaaru.edu.joresearchgate.net |

| Pyrimidine | Chalcone, Guanidine nitrate | In alkali media | humanjournals.com |

| Thiazine/Oxazine | Chalcone, Thiourea/Urea | Not explicitly detailed in provided snippets, but common synthetic routes | researchgate.netresearchgate.net |

Synthesis of Oxime and O-Acetyl Oxime Derivatives

The carbonyl group of chalcones can be readily converted into an oxime by reaction with hydroxylamine hydrochloride, typically in a basic medium like pyridine or ethanol scribd.comasianpubs.orgrsc.org. These oximes can be further derivatized. The synthesis of O-acetyl oxime derivatives involves the acetylation of the chalcone oximes, commonly achieved by refluxing the oxime with acetic anhydride (B1165640) in pyridine researchgate.netscribd.comasianpubs.org.

Table 2: Synthesis of Oxime and O-Acetyl Oxime Derivatives

| Derivative Type | Starting Material | Reagent(s) | Conditions | References |

| Oxime | Chalcone | Hydroxylamine hydrochloride, Base (e.g., pyridine) | Refluxing in ethanol | scribd.comasianpubs.orgrsc.org |

| O-Acetyl Oxime | Chalcone Oxime | Acetic anhydride, Pyridine | Refluxing for 24 hours | researchgate.netscribd.comasianpubs.org |

Synthesis of Pyrazoline and Pyridine Analogs

Pyrazoline Analogs: Chalcones are widely used as precursors for pyrazoline synthesis. The reaction typically involves the cyclocondensation of chalcones with hydrazine hydrate or substituted hydrazines. This reaction often proceeds via an intramolecular Michael addition in an acidic or basic medium, commonly using ethanol as a solvent and acetic acid or sodium hydroxide as a catalyst ipb.ptscielo.brresearchgate.netorientjchem.orgresearchgate.netdergipark.org.trjrespharm.comcore.ac.ukresearchgate.net. The resulting pyrazolines are five-membered heterocyclic rings containing two adjacent nitrogen atoms.

Pyridine Analogs: Chalcones can also be converted into pyridine derivatives. A common method involves the reaction of chalcones with malononitrile in the presence of a base (like sodium hydroxide) or ammonium acetate in ethanol, leading to the formation of substituted pyridine rings researchgate.netaaru.edu.joresearchgate.net.

Table 3: Synthesis of Pyrazoline and Pyridine Analogs

| Analog Type | Starting Material | Reagent(s) | Conditions | References |

| Pyrazoline | Chalcone | Hydrazine hydrate (or substituted hydrazines) | Refluxing in ethanol with acetic acid or base (e.g., NaOH) | ipb.ptscielo.brresearchgate.netorientjchem.orgresearchgate.netdergipark.org.trjrespharm.comcore.ac.ukresearchgate.net |

| Pyridine | Chalcone | Malononitrile, Base (e.g., NH4OAc, NaOH) | Refluxing in ethanol or pyridine | researchgate.netaaru.edu.joresearchgate.net |

Functionalization with Amino Alkyl Side Chains

Chalcone derivatives can be functionalized by introducing amino alkyl side chains, often to explore structure-activity relationships, particularly in the context of enzyme inhibition nih.govmdpi.commdpi.comnih.govresearchgate.netacs.orgresearchgate.net. These side chains are typically attached via an ether linkage to one of the aromatic rings. For example, reaction of a phenolic precursor with haloalkylamines (like 2-chloro-N,N-dimethylamine hydrochloride) in the presence of a base (e.g., K2CO3) in a solvent like DMF can introduce aminoalkoxy substituents mdpi.com. These modifications are often explored to enhance biological activity, such as acetylcholinesterase (AChE) inhibition nih.govmdpi.comresearchgate.net.

Table 4: Functionalization with Amino Alkyl Side Chains

| Modification Type | Precursor/Starting Material | Reagent(s) | Conditions | References |

| Aminoalkoxy Side Chain | Phenolic chalcone precursor | Haloalkylamine (e.g., 2-chloro-N,N-dimethylamine HCl), Base (e.g., K2CO3) | DMF, reflux | mdpi.com |

| Attachment of amino groups | Chalcone scaffold | Various amine-containing reagents | Varies depending on the specific functionalization strategy | nih.govmdpi.comnih.govresearchgate.netacs.orgresearchgate.net |

Compound List:

beta-Ethoxychalcone (interpreted as ethoxy-substituted chalcone for the purpose of this article)

Chalcone

Pyrazoline

Pyridine

Oxime

O-Acetyl Oxime

Isoxazole

Pyrimidine

Thiazine

Oxazine

Malononitrile

Hydrazine hydrate

Hydroxylamine hydrochloride

Acetic anhydride

Advanced Spectroscopic and Crystallographic Characterization of Beta Ethoxychalcone

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. The FT-IR spectrum of a chalcone (B49325) derivative, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, reveals characteristic absorption bands that can be correlated to beta-ethoxychalcone. The spectrum shows prominent peaks corresponding to the C=O stretching of the α,β-unsaturated ketone, typically observed in the range of 1650-1670 cm⁻¹. For instance, a strong band at 1653 cm⁻¹ is noted in the ethoxy-fluoro substituted chalcone.

Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, and in the case of the reference compound, they are observed at 3067 cm⁻¹. The asymmetric and symmetric stretching vibrations of the methylene (B1212753) (-CH2-) and methyl (-CH3) groups of the ethoxy substituent are anticipated in the 2900-3000 cm⁻¹ region. The C-O stretching vibrations of the ethoxy group are typically found in the 1250-1000 cm⁻¹ region. The trans configuration of the α,β-unsaturated system in chalcones gives rise to a characteristic out-of-plane C-H bending vibration around 977 cm⁻¹.

Table 1: Characteristic FT-IR Vibrational Frequencies for a Representative Ethoxy-Substituted Chalcone

| Wavenumber (cm⁻¹) | Assignment |

| 3067 | Aromatic C-H Stretching |

| 2936 | Aliphatic C-H Stretching |

| 1653 | C=O Stretching (α,β-unsaturated ketone) |

| 1596, 1572, 1504 | Aromatic C=C Stretching |

| 1157, 1033 | C-O Stretching (Ether) |

Computational methods, such as Density Functional Theory (DFT), are frequently employed to calculate theoretical vibrational frequencies. These calculated values, when compared with experimental data, provide a deeper understanding of the vibrational modes of a molecule. For chalcone derivatives, DFT calculations have been shown to accurately predict the vibrational wavenumbers. Generally, a good correlation is observed between the experimental and scaled theoretical vibrational frequencies. Discrepancies between the two can often be attributed to the experimental conditions (e.g., solid phase for FT-IR) versus the theoretical calculations (gas phase).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the ethoxy group, the aromatic rings, and the α,β-unsaturated system. Based on data for (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the protons of the ethyl group should appear as a triplet for the methyl group (around δ 1.4 ppm) and a quartet for the methylene group (around δ 4.1 ppm) due to spin-spin coupling.

The vinylic protons (H-α and H-β) of the enone system are particularly characteristic. They are expected to appear as doublets with a large coupling constant (J ≈ 15-16 Hz), confirming the E (trans) configuration of the double bond. For methoxy-substituted chalcones, these protons are typically observed in the range of δ 7.4-7.8 ppm. The aromatic protons will resonate in the downfield region, typically between δ 6.9 and 8.1 ppm, with their specific chemical shifts and splitting patterns depending on the substitution pattern of the phenyl rings.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound Based on Analogous Compounds

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -OCH₂CH₃ | ~1.4 | Triplet |

| -OCH₂ CH₃ | ~4.1 | Quartet |

| H-α | ~7.4 | Doublet |

| H-β | ~7.8 | Doublet |

| Aromatic Protons | 6.9 - 8.1 | Multiplet |

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C=O) of the enone system is the most deshielded and is expected to appear at around δ 188-190 ppm. The carbons of the ethoxy group, the methyl and methylene carbons, will be observed in the upfield region, typically around δ 15 ppm and δ 64 ppm, respectively.

The vinylic carbons (C-α and C-β) are expected to resonate at approximately δ 121 ppm and δ 144 ppm. The aromatic carbons will show signals in the range of δ 114-164 ppm, with the carbon attached to the ethoxy group appearing at a higher chemical shift due to the deshielding effect of the oxygen atom.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound Based on Analogous Compounds

| Carbon | Predicted Chemical Shift (δ, ppm) |

| -OCH₂CH₃ | ~15 |

| -OCH₂ CH₃ | ~64 |

| C-α | ~121 |

| Aromatic C-H | 114 - 131 |

| Aromatic C-quaternary | 131 - 164 |

| C-β | ~144 |

| C=O | ~189 |

Mass Spectrometry Investigations

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. For this compound (C₁₇H₁₆O₂), the expected molecular weight is approximately 252.31 g/mol . In the mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 252.

The fragmentation of chalcones under mass spectrometry is well-documented. Common fragmentation pathways involve cleavages at the α,β-unsaturated ketone system. For ethoxy-substituted chalcones, characteristic fragmentation would likely involve the loss of the ethoxy group or parts of it. A significant fragment would be the benzoyl cation [C₆H₅CO]⁺ at m/z 105. Another prominent fragment could arise from the cleavage of the bond between the carbonyl group and the phenyl ring, leading to the [M-C₆H₅]⁺ ion. Further fragmentation of the ethoxy-containing phenyl ring could also be observed.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Predicted Fragment Ion |

| 252 | [M]⁺ |

| 223 | [M - C₂H₅]⁺ |

| 177 | [M - C₆H₅]⁺ |

| 149 | [M - C₆H₅CO - C₂H₄]⁺ |

| 131 | [C₉H₇O]⁺ |

| 105 | [C₆H₅CO]⁺ |

| 77 | [C₆H₅]⁺ |

High-Resolution Mass Spectrometry for Molecular Confirmation

High-resolution mass spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental formula. Unlike standard mass spectrometry, HRMS instruments can measure mass-to-charge ratios (m/z) to a very high degree of accuracy (typically within 5 ppm), enabling differentiation between compounds with the same nominal mass but different elemental compositions.

For a representative this compound, such as (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one (chemical formula C₁₇H₁₅FO₂), HRMS provides the definitive evidence of its identity. The technique can distinguish the compound's exact mass from other potential isomeric or isobaric structures. This level of precision is crucial for confirming the outcome of a chemical synthesis and ensuring the purity of the material before further characterization or use.

The expected theoretical monoisotopic mass for C₁₇H₁₅FO₂ is 270.1056 g/mol . An experimental HRMS measurement yielding a value extremely close to this theoretical mass would serve as conclusive evidence for the molecular formula of the synthesized chalcone.

Matrix-Assisted Laser Desorption/Ionization – Time-of-Flight Mass Spectrometry (MALDI-TOF MS) in Mechanistic Studies

Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) is an advanced analytical tool that allows for the soft ionization of molecules, making it particularly useful for analyzing complex mixtures and tracking reaction progress. While extensively used for large biomolecules, its application in studying the reaction mechanisms of smaller organic molecules like chalcones is a growing area of interest.

In the context of this compound, MALDI-TOF MS can be employed to monitor the course of its synthesis, such as the Claisen-Schmidt condensation reaction. By taking aliquots from the reaction mixture at various time points, researchers can identify the starting materials, the final product, and any reaction intermediates or by-products. This provides a detailed snapshot of the reaction pathway. For instance, the technique could be used to detect the formation of key intermediates in the base-catalyzed condensation between an ethoxy-substituted acetophenone (B1666503) and a substituted benzaldehyde. The ability of MALDI-TOF MS to provide rapid and sensitive analysis makes it a valuable tool for optimizing reaction conditions and understanding the underlying chemical mechanisms. nih.govnih.gov

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. mdpi.comcarleton.edu The data derived from these experiments provide a wealth of information, from the fundamental unit cell dimensions to the subtle intermolecular interactions that dictate the macroscopic properties of the material. The following sections detail the crystallographic analysis of a representative this compound derivative, (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. nih.gov

Single Crystal X-ray Diffraction for Solid-State Structure Elucidation

Single crystal X-ray diffraction (SCXRD) involves directing a beam of X-rays onto a single, high-quality crystal of the target compound. carleton.edu The subsequent diffraction pattern is recorded and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined with high precision.

For (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, SCXRD analysis reveals a heavily π-conjugated structure that is nearly planar. nih.gov The molecule adopts an E geometry about the central C=C double bond, which is characteristic of most chalcones. The analysis confirms the connectivity of the atoms and provides the precise spatial arrangement, serving as the foundation for a deeper understanding of its structural chemistry.

Unit Cell Parameters and Space Group Determination

The unit cell is the basic repeating structural unit of a crystalline solid. Its dimensions (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and symmetry are fundamental crystallographic parameters. The space group describes the symmetry operations that relate the contents of the unit cell.

The crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one was determined to belong to the orthorhombic crystal system with the space group Pca2₁. nih.gov The specific unit cell parameters obtained from the diffraction data are summarized in the table below.

| Parameter | Value nih.gov |

| a | 23.361(3) Å |

| b | 7.4938(10) Å |

| c | 7.9691(11) Å |

| α | 90° |

| β | 90° |

| γ | 90° |

| Volume (V) | 1395.0(3) ų |

| Z (Molecules per unit cell) | 4 |

Analysis of Bond Distances and Angles

Crystallographic data provides highly accurate measurements of bond lengths and angles, which can be compared to standard values to reveal details about bonding and molecular strain. researchgate.netresearchgate.net In the structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the bond lengths within the aromatic rings and the enone bridge are largely consistent with expected values for sp²-hybridized carbon and oxygen atoms.

| Selected Bond / Angle | Atoms Involved | Value nih.gov |

| Torsion Angle | C(4)-C(5)-C(8)-C(9) | -1.2(4)° |

| Torsion Angle | C(10)-C(9)-C(8)-C(7) | 12.0(4)° |

| Torsion Angle | C(8)-C(7)-C(1)-C(6) | 1.2(3)° |

These values indicate that the phenyl rings are only slightly twisted relative to the central enone bridge, allowing for extensive electronic conjugation across the molecule.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surfaces)

The arrangement of molecules in a crystal, known as crystal packing, is governed by a network of non-covalent intermolecular interactions. These interactions, though weaker than covalent bonds, are critical in determining the stability and physical properties of the crystal. For (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, the crystal packing is stabilized by a combination of C—H⋯O and C—H⋯F hydrogen bonds, as well as π–π stacking interactions. nih.gov

Hirshfeld surface analysis is a modern computational tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.govcrystalexplorer.net The surface is generated around a molecule, and the distance from the surface to the nearest atom nucleus inside (dᵢ) and outside (dₑ) is mapped onto it. This visualization provides an immediate picture of close intermolecular contacts.

H···H contacts: Typically the most abundant, representing van der Waals forces.

C···H/H···C contacts: Often indicative of C—H···π interactions.

O···H/H···O contacts: Corresponding to hydrogen bonding interactions.

Analysis of the crystal packing for this ethoxychalcone derivative shows that molecules are interconnected into a three-dimensional network through these varied interactions, leading to a stable solid-state structure. nih.gov

Polymorphism in Chalcones and Related beta-Ethoxychalcones

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon of significant interest in materials science and pharmaceuticals due to its profound impact on the physical and chemical properties of a compound, including its melting point, solubility, and bioavailability. Chalcones, a class of organic compounds characterized by a 1,3-diaryl-2-propen-1-one backbone, and their derivatives are known to exhibit polymorphic behavior. This section explores the concept of polymorphism in chalcones with a focus on how it pertains to ethoxy-substituted chalcones, thereby providing insights into the potential polymorphic nature of this compound.

The crystal packing of chalcone molecules is influenced by a delicate balance of intermolecular interactions, such as hydrogen bonds, van der Waals forces, and π-π stacking interactions between the aromatic rings. Variations in the crystallization conditions, including the solvent used, temperature, and cooling rate, can lead to the formation of different crystal forms, or polymorphs. These polymorphs can differ in their molecular conformation and their arrangement within the crystal lattice.

For instance, studies on substituted chalcones have revealed that even minor changes in the molecular structure, such as the position or nature of a substituent, can lead to different packing arrangements. The presence and nature of intermolecular hydrogen bonding are particularly crucial in directing the crystal packing and can be a primary driver for polymorphism.

A pertinent example that sheds light on the structural characteristics of ethoxy-substituted chalcones is the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. iucr.orgiucr.org While not this compound itself, its detailed crystallographic analysis provides valuable information on the molecular geometry and intermolecular interactions that can be extrapolated to understand related compounds. The molecule is nearly planar, a common feature in conjugated systems like chalcones, though some torsion is observed in the propenone unit. iucr.orgiucr.org The crystal packing in this ethoxy-substituted chalcone is stabilized by a combination of C—H⋯O and C—H⋯F hydrogen bonds, as well as π–π stacking interactions. iucr.orgiucr.org These interactions are fundamental in defining the three-dimensional architecture of the crystal.

The following table summarizes key crystallographic data for (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one, which can serve as a reference for understanding the structural parameters of similar ethoxy-substituted chalcones.

| Parameter | Value |

| Chemical Formula | C₁₇H₁₅FO₂ |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 23.361(3) |

| b (Å) | 4.2403(6) |

| c (Å) | 14.475(2) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1432.3(3) |

| Z | 4 |

| Density (calculated) | 1.318 Mg/m³ |

Data sourced from the International Union of Crystallography (IUCr) publication on the crystal structure of (2E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one. iucr.orgiucr.org

The potential for polymorphism in this compound would likely be influenced by the position of the ethoxy group on the phenyl ring, as this would affect the molecule's ability to form hydrogen bonds and engage in π–π stacking. Different substitution patterns can lead to distinct supramolecular synthons, which are structural units within a crystal that are formed by intermolecular interactions. The competition between different possible synthons under various crystallization conditions can result in the formation of different polymorphs.

The characterization of potential polymorphs of this compound would involve a combination of analytical techniques. X-ray powder diffraction (XRPD) is a primary tool for identifying different crystalline forms, as each polymorph will produce a unique diffraction pattern. Thermal analysis techniques such as differential scanning calorimetry (DSC) can be used to identify phase transitions between polymorphs and determine their relative thermodynamic stabilities. Spectroscopic methods, including Fourier-transform infrared (FTIR) and Raman spectroscopy, can also distinguish between polymorphs by detecting differences in the vibrational modes of the molecules in the solid state.

Computational Chemistry and Molecular Modeling Studies of Beta Ethoxychalcone

Molecular Dynamics (MD) Simulations

Ligand-Target Complex Stability and Conformational Changes

Studies employing molecular docking and simulation techniques aim to elucidate the stability of beta-Ethoxychalcone when interacting with biological targets. These investigations typically involve predicting the binding affinity and assessing the conformational adjustments of both the ligand and the target protein upon complex formation. For instance, research might analyze the root-mean-square deviation (RMSD) of protein-ligand complexes over simulation time to gauge stability. Changes in hydrogen bonding patterns, hydrophobic interactions, and electrostatic forces are crucial parameters evaluated to understand the nature of the interaction. Conformational flexibility of this compound itself, and its induced fit within the target's binding pocket, are also key areas of analysis. These studies often report binding free energies, which provide a quantitative measure of complex stability.

Dynamic Behavior of this compound in Biological Environments

Molecular dynamics (MD) simulations are instrumental in understanding the temporal behavior of this compound within simulated biological environments, such as aqueous solutions or explicit protein binding sites. These simulations track the atomic movements of the molecule over nanoseconds to microseconds, providing insights into its solvation, conformational landscape, and interactions with surrounding solvent molecules or amino acid residues. Key metrics analyzed include RMSD, root-mean-square fluctuation (RMSF) of individual atoms, and solvent accessible surface area (SASA). Such analyses can reveal the preferred conformations of this compound in solution and how its structure adapts to different microenvironments, which is critical for predicting its pharmacokinetic properties and target engagement.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling establishes mathematical relationships between the chemical structure of compounds and their biological activity. For this compound, QSAR studies are employed to correlate structural features with specific biological effects, enabling the prediction of activity for novel analogues.

Development of Predictive Models for Biological Activity

The development of QSAR models for this compound involves generating a dataset of related compounds, calculating various molecular descriptors, and then using statistical methods (e.g., multiple linear regression, partial least squares, support vector machines) to build predictive equations. These models aim to predict the biological activity of new, unsynthesized this compound derivatives based on their structural characteristics. The accuracy and reliability of these models are typically assessed using internal and external validation metrics, such as R², Q², and RMSE.

Identification of Physicochemical Descriptors Correlated with Efficacy

A critical outcome of QSAR studies is the identification of specific physicochemical descriptors that significantly influence the biological efficacy of this compound. These descriptors can include topological indices, quantum chemical parameters (e.g., partial charges, molecular orbital energies), electronic properties, and lipophilicity measures (e.g., logP). By pinpointing which structural features or properties are most strongly correlated with desired activity, researchers can guide the rational design of more potent and selective analogues. For instance, a study might find that the presence and position of the ethoxy group, or specific aromatic substitution patterns, are key determinants of activity.

In Silico Prediction of Compound Properties

Beyond direct biological activity prediction, computational methods are used to forecast various physicochemical and pharmacokinetic properties of this compound that are relevant for drug development.

Analysis of Computer-Aided Drug Design (CADD) Parameters

CADD approaches analyze a range of parameters essential for drug-likeness and potential therapeutic utility. For this compound, this could involve predicting properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles. Parameters like molecular weight, lipophilicity (logP), hydrogen bond donors/acceptors, and polar surface area are often evaluated against established drug-likeness rules (e.g., Lipinski's Rule of Five). Furthermore, in silico tools can predict potential metabolic pathways or sites of metabolism, and assess potential interactions with off-target proteins, thereby providing a comprehensive computational assessment of its drug design potential.

Computational Tools for Structure-Activity Relationship Elucidation

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry, aiming to correlate the chemical structure of a compound with its biological activity. For chalcone (B49325) derivatives, including this compound, understanding these relationships is crucial for optimizing their therapeutic potential. Computational chemistry and molecular modeling provide powerful tools to achieve this by enabling the prediction of biological activity, the elucidation of molecular interactions, and the rational design of novel, more potent analogues.

Quantitative Structure-Activity Relationship (QSAR)

QSAR methodologies establish mathematical models that link the physicochemical properties (molecular descriptors) of a series of compounds to their observed biological activities. These models can be broadly categorized into 2D-QSAR and 3D-QSAR.

2D-QSAR: This approach utilizes molecular descriptors derived from the 2D representation of molecules, such as topological indices, constitutional descriptors, and electronic parameters. By analyzing a dataset of chalcone derivatives, researchers can identify descriptors that significantly influence activity, thereby guiding the modification of specific structural features. For instance, studies on various chalcone classes have employed techniques like Multiple Linear Regression (MLR) and Partial Least Squares (PLS) to build predictive models researchgate.netnih.gov.

3D-QSAR: More advanced, 3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA), incorporate the three-dimensional structure and spatial properties of molecules. CoMFA involves aligning molecules in a common orientation and then generating steric and electrostatic fields around them. These fields are correlated with biological activity to produce contour maps that highlight regions important for activity. Studies on chalcones have successfully used CoMFA to develop models with high predictive power, aiding in the design of new derivatives with enhanced antitumor activity scirp.org. The analysis of these contour maps can reveal how steric bulk or electrostatic potential at specific locations influences interaction with a biological target.

Molecular Docking

Molecular docking is an indispensable computational tool for predicting the preferred orientation of a ligand (e.g., this compound) when bound to a biological target, such as an enzyme or receptor. This process involves scoring the complementarity between the ligand and the target's active site, often expressed as a binding energy or docking score. By performing docking studies on a series of chalcone derivatives, researchers can:

Identify Key Binding Interactions: Determine the specific non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) that are crucial for binding affinity and efficacy researchgate.netnih.gov.

Predict Binding Affinity: Estimate the strength of binding, which often correlates with biological potency. Lower (more negative) binding energies generally indicate stronger binding nih.gov.

Guide Molecular Design: Suggest structural modifications that could enhance binding to the target or improve selectivity. For example, studies on 4-ethoxychalcones have used molecular docking to understand their interaction with specific targets, revealing that substitutions at the para position of aromatic rings can lead to better results researchgate.net.

Density Functional Theory (DFT) and Electronic Structure Analysis

DFT calculations provide fundamental insights into the electronic structure of molecules. For chalcones, DFT can be employed to:

Calculate Molecular Properties: Determine parameters like atomic charges, bond lengths, bond angles, and molecular orbital energies (HOMO-LUMO gap). These properties can be correlated with reactivity and biological activity researchgate.netmdpi.comresearchgate.net.

Analyze Reactivity: Understand potential reaction sites or mechanisms by examining electron density distribution and frontier molecular orbitals (FMOs) researchgate.netmdpi.com.

Optimize Geometries: Obtain the most stable conformation of the molecule, which is essential for accurate docking and QSAR studies researchgate.netresearchgate.net.

Molecular Dynamics (MD) Simulations

Complementary to docking, molecular dynamics simulations allow for the study of the temporal behavior of molecular systems. For chalcone-target complexes, MD can:

Assess Binding Stability: Evaluate the stability of the ligand-protein complex over time, providing a more dynamic view of the interaction than static docking poses researchgate.net.

Refine Binding Modes: Offer detailed information on the conformational changes of both the ligand and the target during binding.

SAR Insights from Ethoxychalcone Studies

Data Tables

The application of computational tools in SAR studies generates various quantitative data that are critical for model building and interpretation. The following table illustrates typical parameters and metrics obtained from such analyses in chalcone research.

Table 1: Typical Computational SAR Parameters and Metrics in Chalcone Studies

| Parameter/Metric | Description | Typical Range/Example (from literature) |

| QSAR Model Performance | ||

| R² (non-cross-validated) | Coefficient of determination, measures goodness of fit of the model to the training data. | 0.800 - 0.995 scirp.org |

| Q² (cross-validated) | Predictive power of the model, assessed through cross-validation (e.g., LOO). | 0.500 - 0.800 researchgate.netscirp.org |

| R²_test | Predictive power on an external, unseen test set, indicating generalization ability. | 0.700 - 0.850 researchgate.netnih.gov |

| Molecular Docking | ||

| Binding Energy (ΔG) | Estimated free energy of binding between a ligand and its target, indicating binding strength. | -7.0 to -10.0 kcal/mol nih.gov |

| Docking Score | A numerical score reflecting the predicted binding affinity, varies by docking software. | Typically a negative value indicating affinity. |

| Key Interactions | Types of non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking). | Identified in specific binding poses researchgate.netnih.gov. |

| Molecular Descriptors | Physicochemical properties used in QSAR (e.g., topological, electronic, geometric). | e.g., H5m, SIC2, DISPe researchgate.net; AATS8i, GATSe7 rsc.org. |

By employing these computational tools, researchers can systematically explore the SAR of this compound and related compounds, accelerating the discovery and optimization of potential therapeutic agents.

Structure Activity Relationship Sar Studies of Beta Ethoxychalcone Derivatives

Influence of Aromatic Ring Substitutions on Biological Activity

Substitutions on the aromatic rings (A and B rings) of the chalcone (B49325) scaffold profoundly impact their biological activities. These modifications can alter electronic distribution, lipophilicity, steric hindrance, and hydrogen bonding capabilities, all of which are critical for molecular recognition and interaction with biological targets.

Effects of Electron-Withdrawing and Electron-Donating Groups

The nature of substituents on the aromatic rings plays a pivotal role in modulating the activity of chalcone derivatives. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) exert distinct effects on the electronic properties of the chalcone system.

Electron-Donating Groups (EDGs): Hydroxy (-OH) and methoxy (B1213986) (-OCH₃) groups, which are common EDGs, have been frequently associated with enhanced biological activities, including anticancer and anti-inflammatory effects sapub.orgbohrium.commdpi.com. For instance, studies on 4'-alkoxy chalcones revealed that compounds with methoxy, ethoxy, or benzyloxy substituents generally exhibited moderate to high levels of inhibition against cancer cell lines mdpi.com. Specifically, the presence of methoxy groups on the aromatic rings has been noted to significantly contribute to the cytotoxicity of chalcone derivatives bohrium.commdpi.comresearchgate.net. In anti-inflammatory studies, methoxy groups at the meta position were found to enhance activity, whereas their placement at ortho or para positions, along with nitro or chloro groups, tended to decrease activity sci-hub.se. Similarly, electron-releasing groups at the para position of both aromatic rings in alkoxy chalcones showed excellent antiulcer activity derpharmachemica.com.

Electron-Withdrawing Groups (EWGs): Conversely, EWGs, such as nitro (-NO₂) or halogen atoms (e.g., fluoro, chloro), can have varied effects. Some studies indicate that EWGs on ring B can enhance antibacterial activity bohrium.comacgpubs.org. However, in the context of antiproliferative activity, EWGs on ring A have been observed to decrease activity, suggesting that the ability of the α,β-unsaturated carbonyl to undergo Michael addition is crucial for anticancer potency nih.gov. The introduction of halogen atoms or a nitro substituent on the B-ring of chalcones sometimes led to a decrease in activity compared to the parent compound mdpi.comacgpubs.org.

Positional Isomerism and Activity Modulation (Ortho, Meta, Para)

The position of substituents on the aromatic rings is a critical factor in SAR studies. Positional isomerism can significantly alter the electronic and steric environment around the active site of target proteins.

Research on chalcone derivatives has indicated that the position of substituents can have a substantial impact on their cytotoxic activities mdpi.com. For example, studies have shown that the positional effect of substituents on ring B follows the order of activity: ortho > meta > para mdpi.comnih.gov. However, other investigations have reported that substitution at the para position yielded better results compared to ortho and meta positions for certain cancer cell lines researchgate.net. This discrepancy highlights the context-dependent nature of positional effects, which can vary based on the specific biological target and the nature of the substituents.

Role of the Alpha, Beta-Unsaturated Ketone Moiety in Bioactivity

The α,β-unsaturated ketone (enone) moiety, comprising the –CO–CH=CH– system, is the defining feature of chalcones and is fundamental to their diverse biological activities researchgate.netrsc.orgacs.orgnih.govnih.govmdpi.commdpi.com. This electrophilic system acts as a Michael acceptor, enabling it to react with nucleophilic groups, particularly the thiol (-SH) groups of cysteine residues in proteins and enzymes researchgate.netrsc.orgnih.govnih.gov. This covalent interaction is believed to be a primary mechanism through which chalcones exert their effects, including anticancer, antimicrobial, and anti-inflammatory actions researchgate.netnih.govmdpi.com. The planar geometry of the chalcone scaffold, facilitated by this enone system, also contributes significantly to its biological activity nih.gov.

Impact of Alkoxy and Other Oxygenated Substituents

Alkoxy groups, such as the ethoxy group in beta-ethoxychalcone, and other oxygenated substituents (e.g., methoxy, hydroxyl) are frequently incorporated into chalcone structures to enhance their pharmacological profiles.

Alkoxy Substituents: Alkoxylated chalcones have demonstrated potent cytotoxic activities, often surpassing those with methyl, amino, or hydroxyl groups mdpi.comresearchgate.net. The presence of alkoxy groups, particularly methoxy substituents, generally contributes positively to cytotoxicity bohrium.commdpi.comresearchgate.net. Studies on 4'-alkoxy chalcones reported selective activity against specific cancer cell lines, with IC₅₀ values in the micromolar range nih.gov. The size and position of these alkoxy groups are critical; for instance, a preference for methoxy groups over ethoxy or benzyloxy groups was observed, and a bis-substitution pattern at the 2' and 6' positions yielded particularly effective compounds mdpi.com. However, bulky substituents at the 3' and 4' positions were found to be poorly tolerated mdpi.com.

Other Oxygenated Substituents: Hydroxyl groups can also influence activity, often contributing to antioxidant properties due to their radical-quenching capabilities nih.govderpharmachemica.com. The combination of oxygenated functionalities and specific substitution patterns can lead to enhanced therapeutic effects, as seen with the excellent antiulcer activity of alkoxy chalcones with electron-releasing groups at the para positions derpharmachemica.com.

Contribution of Heterocyclic and Other Functional Groups to Activity Profiles

Incorporating heterocyclic moieties or other functional groups into the chalcone skeleton often leads to compounds with augmented or novel biological activities.

Heterocyclic Chalcones: Chalcones fused with or substituted by nitrogen-containing heterocycles such as pyrrole, imidazole, thiazole (B1198619), pyridine (B92270), indole, benzimidazole, and quinoline (B57606) have shown a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory effects mdpi.comrsc.orgtandfonline.comjocpr.comnih.govacs.org. For example, furan-derived chalcones exhibited significant antimicrobial activity against various bacterial and fungal species mdpi.com. Chalcone hybrids incorporating pyrazine, pyrrole-carboxamide, or thiazole moieties have demonstrated potent anticancer activities, with some achieving low micromolar or even nanomolar IC₅₀ values against specific cancer cell lines tandfonline.com. Benzimidazole chalcones have shown nematicidal and antimicrobial properties, with activity correlating with lipophilicity (LogP) jocpr.com.

Other Functional Groups: Modifications involving amide linkages, acetamide (B32628) derivatives, or hybrid structures with other pharmacophores (e.g., oxadiazole, triazole, platinum complexes) have also yielded compounds with enhanced antiproliferative and antimicrobial activities rsc.orgtandfonline.com. For instance, chalcone-linked thiazole-imidazopyridine derivatives displayed significant antiproliferative activity against breast and lung cancer cell lines tandfonline.com.

Correlation between Computational Parameters and Observed Biological Efficacy

Computational methods, including quantitative structure-activity relationship (QSAR) studies, molecular docking, and molecular dynamics simulations, are invaluable tools for understanding the relationship between chemical structure and biological activity mdpi.comnih.govresearchgate.netjocpr.comacs.orgmdpi.comnih.govorscience.rujst.go.jpresearchgate.netresearchgate.netu-tokyo.ac.jp.

Molecular Docking and Target Interactions: Molecular docking studies have been employed to elucidate the binding modes of chalcone derivatives with various biological targets. For instance, docking studies have been performed on furan-derived chalcones and their pyrazoline derivatives with glucosamine-6-phosphate synthase for antimicrobial activity mdpi.com. Similarly, chalcones have been docked into the enzymatic cavity of DNA gyrase, a validated target for antibacterial agents, demonstrating important intermolecular interactions nih.govorscience.ru. The interaction of 4-ethoxychalcones with oxidoreductase and pirin targets has also been investigated using molecular docking and dynamics simulations researchgate.net.

DFT and Spectroscopic Analysis: Density Functional Theory (DFT) calculations, often coupled with experimental spectroscopic data (e.g., FT-IR, NMR), are used to understand molecular structure, vibrational frequencies, and intermolecular interactions within the crystal lattice, providing insights into the physical basis of activity jst.go.jpresearchgate.net.

Mechanistic Investigations of Beta Ethoxychalcone at Cellular and Molecular Levels

Modulation of Enzyme Activity

Beta-ethoxychalcone and its derivatives have demonstrated the capacity to interact with and modulate the function of a diverse array of enzymes. These interactions are fundamental to understanding the compound's biological effects.

Inhibition of Farnesyltransferase

Farnesyltransferase (FTase) is a crucial enzyme involved in the post-translational modification of Ras proteins, which are pivotal in signal transduction pathways controlling cell growth and proliferation. nih.gov The inhibition of FTase is a key strategy in anticancer research. nih.gov Studies have explored ethoxychalcones as potential inhibitors of this enzyme. mdpi.comencyclopedia.pub For instance, a series of 4-ethoxychalcones were synthesized and evaluated for their potential as farnesyltransferase inhibitors. mdpi.comencyclopedia.pub While specific IC50 values for this compound itself are not detailed in the provided results, the broader class of ethoxychalcones has been identified as a subject of interest in the development of FTase inhibitors. mdpi.comencyclopedia.pub

Inhibition of Cyclooxygenase Pathways

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the inflammatory process through their role in converting arachidonic acid into prostaglandins. nih.govnih.gov The inhibition of these pathways is a common mechanism for anti-inflammatory drugs. Chalcones, as a class of compounds, have been shown to possess anti-inflammatory properties, partly through the inhibition of cyclooxygenase. mdpi.com Research has indicated that chalcones with specific substitutions, such as hydroxy and methoxy (B1213986) groups, can effectively inhibit mechanisms of inflammatory action, including cyclooxygenase. mdpi.com While direct inhibitory data for this compound on COX enzymes is not explicitly provided, the known anti-inflammatory action of related chalcones suggests this as a plausible mechanism. mdpi.com

Targeting Cholinesterases (Acetylcholinesterase, Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine. uri.edunih.gov Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease. nih.govmdpi.com Several studies have investigated chalcone (B49325) derivatives as inhibitors of AChE and BChE. For example, tertiary amine derivatives of chlorochalcone (B8783882) have shown potent inhibitory activity against AChE, with some demonstrating high selectivity for AChE over BChE. tandfonline.comresearchgate.net Molecular docking studies of chalcone-O-alkylamine analogs have also been performed with acetylcholinesterase and butyrylcholinesterase. nih.gov Although direct IC50 values for this compound against AChE and BChE are not available in the provided search results, the general chalcone scaffold is a recognized platform for designing cholinesterase inhibitors. nih.govtandfonline.comresearchgate.net

Inhibition of Beta-Secretase 1

Beta-secretase 1 (BACE1) is an aspartic protease that plays a critical role in the pathogenesis of Alzheimer's disease by initiating the production of amyloid-beta peptides. mdpi.comelabscience.comwikipedia.orgnih.gov Consequently, BACE1 is a significant target for the development of disease-modifying therapies. Research has explored various compounds, including chalcone derivatives, for their potential to inhibit BACE1. For example, p-N,N-dialkyl substituted chalcones have been synthesized and evaluated as potential BACE1 inhibitors. dntb.gov.ua While specific inhibitory data for this compound against BACE1 is not detailed, the investigation of structurally related chalcones suggests this as a potential area of activity.

Modulation of Proteases (e.g., Trypsin, Beta-Glucuronidase)

Chalcones have been investigated for their ability to modulate the activity of various proteases, including trypsin and beta-glucuronidase. researchgate.net Beta-glucuronidase is a lysosomal hydrolase, and its activity has been implicated in various pathological conditions. nih.govgenome.jp Some synthetic chalcone derivatives have been evaluated for their in-vitro anti-inflammatory activity through inhibition assays of trypsin and beta-glucuronidase. researchgate.net However, the results for some chalcone derivatives showed moderate to poor or no inhibition of trypsin and beta-glucuronidase. researchgate.net In contrast, other studies on 2′,5′-dihydroxychalcone derivatives indicated potent inhibitory effects on the release of β-glucuronidase from rat neutrophils. researchgate.net

Table 1: Investigated Protease Inhibition by Chalcone Derivatives

| Enzyme | Compound Type | Finding |

|---|---|---|

| Trypsin | Synthetic Chalcone Derivatives | Moderate to poor or no inhibition observed in some studies. researchgate.net |

| Beta-Glucuronidase | Synthetic Chalcone Derivatives | Moderate to poor or no inhibition observed in some studies. researchgate.net |

Impact on Cellular Homeostasis and Stress Responses

This compound and its derivatives have demonstrated notable antioxidant capabilities by engaging with and neutralizing reactive oxygen species (ROS). The fundamental chemical structure of chalcones, featuring an α,β-unsaturated carbonyl system, contributes to their biological activities, including their role as antioxidants. researchgate.netresearchgate.net Research into a series of 4-ethoxychalcone analogues confirmed their effectiveness as reducing agents. researchgate.net

The antioxidant potential of these compounds has been quantified through various in vitro assays. researchgate.net Studies have demonstrated that they are reactive toward stabilizing hydroxyl (OH) and 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals. researchgate.net This radical scavenging activity is a key mechanism in mitigating cellular oxidative stress, which is implicated in numerous pathological conditions. Further investigations have shown that specific derivatives, such as 4-amino-4'-ethoxychalcone, exhibit promising antioxidant activities, suggesting that substitutions on the chalcone scaffold can modulate this potential. biocrick.com The ability to quench radicals is often attributed to the phenolic groups present in many chalcone derivatives, which can donate hydrogen atoms to neutralize free radicals. ijetcse.com

Table 1: Antioxidant Activity Profile of Ethoxychalcone Analogues This table summarizes findings on the antioxidant and radical scavenging activities of ethoxychalcone derivatives.

| Assay Type | Finding | Source |

|---|---|---|

| Reducing Potential | Effective reducing agents | researchgate.net |

| Hydroxyl (OH) Radical Scavenging | Reactive towards stabilizing OH radicals | researchgate.net |

| DPPH Radical Scavenging | Reactive towards stabilizing DPPH radicals | researchgate.net |

Diene conjugates, specifically hydroperoxides, are products of lipid peroxidation and serve as markers of oxidative damage to cellular membranes. An investigation into the anti-inflammatory related activities of synthetic chalcones, including 4-ethoxychalcones, revealed their capacity to act as effective inhibitors of diene conjugate formation. researchgate.net This inhibitory action on hydroperoxides indicates a protective effect against lipid peroxidation, a critical component of cellular injury initiated by oxidative stress. researchgate.net The α,β-unsaturated ketone moiety present in the chalcone structure is believed to play a role in this activity. researchgate.netresearchgate.net By modulating the levels of diene conjugates, this compound can help maintain membrane integrity and cellular function under conditions of oxidative stress.

Interference with Biomolecular Processes

The aggregation of amyloid-beta (Aβ) peptides, particularly the Aβ1-42 fragment, is a central event in the pathology of Alzheimer's disease. elifesciences.orgfrontiersin.org The broader class of chalcones has been identified as possessing anti-Alzheimer's properties, with some derivatives showing an ability to inhibit Aβ aggregation. nih.gov While direct and extensive research focusing specifically on this compound's inhibition of Aβ1-42 aggregation is not widely detailed, related studies provide insights into its potential. For instance, quantitative structure-activity relationship (QSAR) models have been developed for related compounds to understand their inhibition efficiency against Aβ1-42 peptide aggregation. researchgate.net The mechanism often involves the inhibitor binding to Aβ monomers or early oligomers, thereby preventing the conformational changes required for the formation of toxic aggregates and fibrils. elifesciences.orgmdpi.com

While seemingly contradictory to its antioxidant effects, some chalcone derivatives have been implicated in the potentiation of DNA damage, a mechanism often leveraged in cancer therapy. dntb.gov.uadntb.gov.ua Double-strand breaks (DSBs) are particularly cytotoxic DNA lesions that can trigger apoptosis if not repaired. nih.gov The cellular response to DSBs involves the phosphorylation of histone H2AX (to form γH2AX), which serves as a sensitive marker for this type of DNA damage. nih.govnih.gov

Research on a related compound, 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC), showed it could induce apoptosis in multiple myeloma cells. mdpi.comnih.gov This process was associated with the downregulation of Poly (ADP-ribose) polymerase (PARP), a key enzyme involved in the repair of single-strand DNA breaks. mdpi.com Inhibition of PARP can lead to the accumulation of unrepaired single-strand breaks, which can subsequently be converted into more lethal double-strand breaks during DNA replication, thereby enhancing cell death. This suggests that this compound may act not by directly causing DNA breaks, but by inhibiting repair mechanisms, thus sensitizing cells to DNA damaging agents or intrinsic replication stress.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport. Their disruption is a validated strategy in cancer chemotherapy. Several chalcone derivatives have been identified as potent inhibitors of tubulin polymerization. mdpi.comencyclopedia.pub These compounds exert their anti-proliferative effects by arresting the cell cycle, typically in the G2/M phase. researchgate.netrsisinternational.org

Studies on various chalcone analogues demonstrate their ability to inhibit tubulin polymerization with IC50 values in the low micromolar range. rsisinternational.orgcardiff.ac.uk Molecular docking studies have revealed that some chalcone derivatives interact and bind at the colchicine (B1669291) binding site of tubulin. mdpi.comencyclopedia.pub This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis. While specific IC50 values for the parent this compound are not always detailed, the consistent activity across numerous ethoxy- and methoxy-substituted chalcones highlights the potential of this chemical class as tubulin polymerization inhibitors. mdpi.comencyclopedia.pubrsisinternational.org

Signaling Pathway Modulation

DMEC has been shown to interfere with key signaling pathways that are often dysregulated in cancer, contributing to cell growth, proliferation, and survival.

The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical intracellular signaling cascade that promotes cell growth and survival and is often constitutively active in many cancers, including multiple myeloma. mdpi.comnih.govmdpi.com Research indicates that 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) exerts its anticancer effects by directly targeting this pathway. eurekaselect.comresearchgate.net

Studies have demonstrated that DMEC treatment in multiple myeloma (MM) cells leads to a dose-dependent reduction in the expression levels of key components of this pathway, including PI3K, phosphorylated Akt (p-Akt), and phosphorylated mTOR (p-mTOR). researchgate.net The inhibitory effect of DMEC on this pathway was further confirmed in experiments where pretreatment with Insulin-like growth factor 1 (IGF-1), a known activator of the PI3K/Akt pathway, counteracted the apoptosis-inducing effects of DMEC in U266 multiple myeloma cells. eurekaselect.comresearchgate.net This suggests that the antiproliferative and pro-apoptotic activities of DMEC are mediated, at least in part, through the suppression of the PI3K/Akt/mTOR signaling cascade. eurekaselect.comencyclopedia.pub

The Interleukin-6 (IL-6) receptor-mediated Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) signaling pathway is another crucial axis for the proliferation and survival of multiple myeloma cells. eurekaselect.comnih.gov Its aberrant activation is a key event in the progression of the disease. eurekaselect.com While various flavonoids and chalcone derivatives have been shown to inhibit the IL-6/JAK2/STAT3 pathway in cancer cells, current research has not explicitly detailed the direct regulatory effect of 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone on this specific signaling cascade. eurekaselect.comencyclopedia.pub For instance, other compounds like Icaritin have been shown to induce apoptosis in multiple myeloma cells through the inhibition of IL-6/JAK2/STAT3 signaling. eurekaselect.com

The nuclear factor-kappa B (NF-κB) pathway plays a pivotal role in regulating immune and inflammatory responses, and its dysregulation is linked to cancer cell proliferation and survival. encyclopedia.pub One study has indicated that the mechanism of action for 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone involves the inhibition of the NF-κB pathway in myeloma cells, contributing to the induction of apoptosis. encyclopedia.pub While other chalcones have also been noted to modulate NF-κB signaling, the specific finding for DMEC points to it as a key part of its anti-cancer activity. encyclopedia.pub

Cellular Response Mechanisms

The modulation of critical signaling pathways by this compound derivatives culminates in significant cellular responses, primarily the inhibition of proliferation and the induction of programmed cell death (apoptosis).

DMEC has demonstrated significant antiproliferative effects against several cancer cell lines, particularly those of multiple myeloma. researchgate.net The inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, has been determined for several cell lines.

In multiple myeloma, DMEC exhibited a concentration-dependent inhibitory effect on the proliferation of RPMI8226, MM.1S, and U266 cells, with the U266 cell line showing the highest sensitivity. researchgate.netencyclopedia.pub Furthermore, another ethoxychalcone derivative has shown inhibitory activity against the breast cancer cell line MDA-MB-231 and the metastatic melanoma cell line A-375.

| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|---|

| 2,4-dihydroxy-3′-methoxy-4′-ethoxychalcone (DMEC) | U266 | Multiple Myeloma | 15.02 | researchgate.net |

| MM.1S | Multiple Myeloma | 18.36 | researchgate.net | |

| RPMI8226 | Multiple Myeloma | 25.97 | researchgate.net | |

| Ethoxychalcone derivative (28) | MDA-MB-231 | Breast Cancer | 53.47 | |

| Ethoxychalcone derivative (28) | A-375 | Metastatic Melanoma | 53.47 |

Data regarding the antiproliferative effects of this compound on other specified cell lines such as MCF-7, HCT-116, HeLa, LoVo/Dx, A549, H1299, HepG2, and SMMC-7721 were not available in the reviewed literature.

A primary mechanism through which DMEC inhibits cancer cell growth is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of the intrinsic, or mitochondria-mediated, apoptotic pathway. researchgate.net This pathway is tightly regulated by a balance of pro- and anti-apoptotic proteins. eurekaselect.com

DMEC treatment in U266 multiple myeloma cells was found to trigger a cascade of events characteristic of mitochondria-mediated apoptosis. researchgate.net This includes the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, leading to the activation of executioner caspases. eurekaselect.com

Key molecular events in DMEC-induced apoptosis include:

Upregulation of Bad: The levels of the pro-apoptotic Bcl-2 family protein, Bad, were significantly increased following DMEC treatment. researchgate.net

Downregulation of Bcl-2: Conversely, the expression of the anti-apoptotic protein Bcl-2 was decreased. researchgate.net This shift in the Bad/Bcl-2 balance favors mitochondrial outer membrane permeabilization.

Release of Cytochrome C: The altered balance of Bcl-2 family proteins facilitates the release of Cytochrome C from the mitochondria into the cytoplasm, a critical step for apoptosome formation. eurekaselect.comresearchgate.net

Activation of Caspase-9 and Caspase-3: Cytoplasmic Cytochrome C triggers the activation of initiator Caspase-9, which in turn cleaves and activates the executioner Caspase-3. researchgate.net Studies confirmed a significant increase in the expression of both Caspase-9 and Caspase-3 upon DMEC treatment. eurekaselect.comresearchgate.net

Cleavage of PARP: Activated Caspase-3 proceeds to cleave key cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The downregulation of full-length PARP, indicating its cleavage, was observed in DMEC-treated cells, confirming the execution phase of apoptosis. eurekaselect.comresearchgate.net

The essential role of this caspase cascade was demonstrated when a Caspase-9 inhibitor partially reversed the effects of DMEC, confirming that the compound's pro-apoptotic activity is dependent on this pathway. researchgate.net

| Protein | Family/Function | Effect of DMEC Treatment | Reference |

|---|---|---|---|

| Bcl-2 | Anti-apoptotic | Decreased | researchgate.net |

| Bad | Pro-apoptotic | Increased | researchgate.net |

| Cytochrome C | Apoptosome component | Increased release from mitochondria | eurekaselect.com |

| Caspase-9 | Initiator Caspase | Increased | researchgate.net |

| Caspase-3 | Executioner Caspase | Increased | researchgate.net |

| PARP | DNA repair enzyme/Caspase substrate | Decreased (cleaved) | researchgate.net |

Therapeutic Potential and Medicinal Chemistry Applications of Beta Ethoxychalcone Derivatives

Neuroprotective Agent Development (e.g., Alzheimer's Disease Research)

The growing understanding of neurodegenerative diseases like Alzheimer's disease (AD) has spurred research into novel therapeutic agents. AD is characterized by the accumulation of amyloid-beta (Aβ) plaques and hyperphosphorylated tau protein, leading to neuroinflammation and neuronal death nih.govmdpi.comdrugtargetreview.comnews-medical.net. While research on beta-ethoxychalcones specifically for AD is emerging, related chalcone (B49325) derivatives have shown promise. For instance, 2-iodo-4′-methoxychalcone (CHA79) has demonstrated neuroprotective effects against methylglyoxal-induced neurotoxicity in SH-SY5Y cells. This compound enhanced cell viability, attenuated apoptosis, upregulated neurotrophic factors (like GLP-1R, BDNF), and bolstered antioxidant defense mechanisms (Nrf2, HO-1, SOD, GSH) researchgate.netbiocrick.com. These findings suggest that chalcones with ethoxy substituents may offer a valuable scaffold for developing agents that combat neurodegeneration by targeting oxidative stress, inflammation, and protein aggregation pathways relevant to AD mdpi.com. Further research into beta-ethoxychalcone derivatives could explore their ability to modulate Aβ and tau pathology or protect neurons from oxidative damage nih.govdrugtargetreview.com.

Vasorelaxant Agent Investigations

Chalcones have also been investigated for their cardiovascular effects, particularly as vasorelaxant agents. Research has focused on synthetic chalcone derivatives, including those with ethoxy substituents, for their ability to relax vascular smooth muscle. Studies have synthesized and evaluated series of compounds, such as 2-(2-diethylamino)-ethoxychalcone derivatives, for their vasorelaxant activities against rat aorta rings. Some of these compounds exhibited potent vasorelaxant effects, with one derivative (10a) showing an EC50 of 7.6 μM and an Emax of 93.1% researchgate.netdp.techresearchgate.net. This indicates that the incorporation of an ethoxy group, especially when linked via a diethylaminoethyl moiety to the chalcone skeleton, can retain or enhance vasorelaxant properties, making them potential candidates for novel vasodilators researchgate.netdp.tech.

Utility as Fluorescent Probes in Biological Systems

Chalcones, due to their conjugated π-electron systems, often possess inherent fluorescence properties, making them attractive candidates for use as fluorescent probes in biological systems nih.govresearchgate.net. While specific applications of beta-ethoxychalcones as fluorescent probes are not extensively detailed in the provided search results, the broader class of chalcones has been explored for such uses. For example, coumarin-chalcone hybrid structures have been developed as fluorescent probes for detecting hydrogen sulfide (B99878) (H2S) in living cells, demonstrating rapid response, high selectivity, and low cytotoxicity mdpi.com. The inherent fluorescence of chalcones can be modulated through structural modifications, allowing for the design of probes tailored for specific biological targets or processes, such as enzyme activity or cellular localization researchgate.netnih.gov. Future research could explore this compound derivatives for their potential in biological imaging, sensing, or diagnostics, leveraging their photophysical properties.

Strategies for Hit Identification and Lead Optimization

The development of effective therapeutic agents from chalcone scaffolds relies on robust strategies for hit identification and lead optimization researchgate.netnih.govevotec.comnih.govdrugdesign.org. Medicinal chemistry efforts focus on structure-activity relationship (SAR) studies to identify key structural features that confer desired biological activity and to improve potency, selectivity, and pharmacokinetic properties nih.govresearchgate.netdrugdesign.orgjst.go.jpbohrium.com. For beta-ethoxychalcones, SAR studies would involve systematically modifying the ethoxy group's position and the surrounding aromatic rings to understand their impact on biological targets. Strategies include fragment-based drug design, lead linking, growing, and merging nih.gov. Computational methods, such as virtual screening, docking, and molecular modeling, play a crucial role in predicting binding affinities and optimizing molecular properties drugdesign.orgjst.go.jpupenn.eduresearchgate.net. For instance, incorporating amine side chains into chalcone analogs has been shown to enhance anticancer potential researchgate.net. Furthermore, structural simplification is a key strategy to improve drug-likeness and avoid poor pharmacokinetic profiles, by reducing molecular complexity while retaining or enhancing activity nih.gov. The goal is to identify initial "hits" from screening campaigns and then systematically optimize them into "leads" with improved therapeutic profiles nih.govevotec.comcrownbio.com.

Future Research Directions and Translational Perspectives for Beta Ethoxychalcone

Exploration of Novel Synthetic Routes and Derivatization Strategies

Future research should prioritize the development of novel and efficient synthetic routes for beta-ethoxychalcone and its derivatives. This includes exploring green chemistry principles to minimize environmental impact and enhance sustainability in production. Strategies such as flow chemistry and microwave-assisted synthesis could be investigated for improved reaction times and yields. Furthermore, systematic derivatization strategies are crucial to generate libraries of this compound analogs with diverse structural modifications. These libraries will be instrumental for structure-activity relationship (SAR) studies, aiming to identify key structural features that confer enhanced biological activity, selectivity, and improved pharmacokinetic properties. Research into combinatorial chemistry approaches could accelerate the discovery of potent derivatives.

Advanced Computational Modeling for De Novo Design and Optimization

Computational approaches, including quantitative structure-activity relationship (QSAR) studies, molecular docking, molecular dynamics simulations, and pharmacophore modeling, offer powerful tools for the rational design and optimization of this compound derivatives. Future work should leverage these techniques to predict the biological activity, target binding affinity, and pharmacokinetic profiles of novel analogs in silico before synthesis. Advanced generative models and machine learning algorithms can be employed for de novo drug design, exploring vast chemical spaces to identify promising this compound scaffolds with desired properties. Optimization of existing structures can be guided by computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to prioritize compounds with a higher likelihood of success in preclinical development. nih.govnih.govresearchgate.net

In-depth Mechanistic Dissection of Bioactive Profiles

A deeper understanding of the precise molecular mechanisms underlying the observed biological activities of this compound is essential for its translational development. Future research should focus on elucidating the specific cellular pathways and molecular targets modulated by this compound. This involves employing advanced biochemical assays, cell-based assays, and proteomic/genomic studies to map out the complete action mechanism. For instance, if this compound exhibits anticancer properties, detailed investigations into its effects on cell cycle regulation, apoptosis induction, signaling pathways (e.g., PI3K/Akt/mTOR, JAK/STAT), and interaction with specific enzymes or receptors are warranted. bohrium.comtandfonline.commdpi.comresearchgate.netnih.gov

Identification of Undiscovered Molecular Targets

While some biological activities of this compound may be known, there is significant scope for identifying novel molecular targets. Future research could employ unbiased screening approaches, such as chemical proteomics, affinity chromatography, or transcriptomic/proteomic analyses following this compound treatment, to uncover previously unrecognized cellular targets. Identifying these new targets can reveal entirely new therapeutic applications or provide deeper insights into its existing bioactivities, potentially leading to the development of more targeted and effective therapeutic strategies. bohrium.comresearchgate.net

Development of Multi-Targeting this compound Hybrids

Given the complex nature of many diseases, multi-target-directed ligands (MTDLs) are gaining prominence in drug discovery. Future research could focus on designing and synthesizing hybrid molecules that combine the this compound scaffold with other pharmacologically active moieties. These hybrids could be engineered to simultaneously target multiple pathways or molecular targets relevant to a specific disease, such as in Alzheimer's disease or cancer. This approach aims to achieve synergistic therapeutic effects, overcome resistance mechanisms, and potentially reduce the incidence of off-target side effects. Chalcone-based hybrids have already shown promise in various therapeutic areas, suggesting a fertile ground for this compound-based MTDLs. nih.govmdpi.comfrontiersin.orgmdpi.com

Investigation of Polymorphic Forms for Pharmaceutical Development

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical factor in pharmaceutical development, significantly impacting solubility, stability, bioavailability, and manufacturing processes. Future research should systematically investigate the polymorphic landscape of this compound. This would involve identifying, characterizing, and evaluating the thermodynamic stability and physicochemical properties of different polymorphic forms. Techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and solid-state NMR spectroscopy will be crucial for this characterization. Understanding and controlling polymorphism is essential to ensure consistent drug product quality, efficacy, and to prevent issues like batch-to-batch variability or premature solid-state transformations during storage or formulation. acs.orgjocpr.comsymbiosisonlinepublishing.combiorxiv.orgnih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.